Sub-Nanomolar Dopamine D4 Receptor Affinity Outperforms Pyrazolylmethyl Analog (LASSBio-579)
The target compound demonstrates a strong binding affinity for the human dopamine D4 receptor, with a Ki of 9.90 nM [1]. This affinity is significantly higher than that of the closely related pyrazolylmethyl analog, 1-{5-chloro-3-methyl-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-4-phenylpiperazine (LASSBio-579), which exhibits a Ki of 120 nM at the same receptor subtype [2]. This direct structural comparison underscores the superiority of the 1,2,3-triazole ring as a bioisostere for the pyrazole in achieving high D4 affinity.
| Evidence Dimension | Binding Affinity (Ki) for Human Dopamine D4 Receptor |
|---|---|
| Target Compound Data | Ki = 9.90 nM |
| Comparator Or Baseline | LASSBio-579: Ki = 120 nM |
| Quantified Difference | 12.1-fold higher affinity |
| Conditions | Displacement of [3H]spiperone from human cloned D4 receptor expressed in CHO cells |
Why This Matters
For researchers requiring potent D4 receptor engagement, this 12-fold affinity advantage means significantly lower compound concentrations are needed to achieve target occupancy in cellular assays, reducing potential off-target effects and improving assay signal-to-noise ratios.
- [1] BindingDB. (2026). BDBM50184803: 1-Phenyl-4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]piperazine. Affinity Data for CHEMBL211026. View Source
- [2] Menegatti, R., et al. (2003). Design, synthesis, and pharmacological profile of novel dopamine D2 receptor ligands. Bioorganic & Medicinal Chemistry, 11(22), 4807-4813. View Source
